N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Overview
Description
N1-(1-adamantyl)-2-bromo-2-methylpropanamide is a chemical compound with a complex structure. It belongs to the class of adamantane derivatives and contains a bromine atom and a methyl group. The adamantyl moiety confers unique properties to this compound, making it interesting for further study.
Synthesis Analysis
The synthesis of N1-(1-adamantyl)-2-bromo-2-methylpropanamide involves several steps. Researchers have employed various synthetic routes, including bromination of an adamantane precursor followed by acylation with 2-bromo-2-methylpropanoyl chloride. The yield, purity, and scalability of the synthesis are crucial factors to consider.
Molecular Structure Analysis
The molecular formula of N1-(1-adamantyl)-2-bromo-2-methylpropanamide is C₁₆H₂₃BrNO. Its three-dimensional structure reveals an adamantane cage fused with a brominated aliphatic side chain. The arrangement of atoms and bond angles significantly influences its properties.
Chemical Reactions Analysis
N1-(1-adamantyl)-2-bromo-2-methylpropanamide can participate in various chemical reactions. These include nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles to understand its behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a characteristic melting point.
- Solubility : Investigating its solubility in various solvents provides insights into its practical applications.
- Stability : Assessing its stability under different conditions (temperature, pH, etc.) is essential.
Safety And Hazards
- Toxicity : Researchers must evaluate its toxicity profile, especially if it is intended for therapeutic use.
- Handling Precautions : Due to its bromine content, proper handling and protective measures are necessary.
- Environmental Impact : Assessing its environmental persistence and potential harm is crucial.
Future Directions
- Biological Activity : Investigate its pharmacological effects, receptor binding, and potential therapeutic applications.
- Derivatives : Explore structural modifications to enhance specific properties.
- Formulation : Develop formulations for drug delivery or other applications.
- Regulatory Considerations : Address safety, labeling, and regulatory requirements.
properties
IUPAC Name |
N-(1-adamantyl)-2-bromo-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOGKRBNVSSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383594 | |
Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
CAS RN |
54059-85-7 | |
Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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